3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane
Description
3-(2-Fluoro-phenyl)-8-azabicyclo[3.2.1]octane is a synthetic bicyclic compound featuring a nitrogen atom within its fused cyclohexane and cyclopropane rings (8-azabicyclo[3.2.1]octane core). The substitution of a 2-fluorophenyl group at position 3 distinguishes it from simpler azabicyclo derivatives. This fluorine atom introduces electronegativity and steric effects, enhancing metabolic stability and modulating interactions with biological targets such as neurotransmitter receptors . The compound’s rigid bicyclic framework and aromatic substituent make it a promising candidate for medicinal chemistry, particularly in central nervous system (CNS) drug discovery, where structural analogs have shown activity as receptor modulators .
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H16FN/c14-13-4-2-1-3-12(13)9-7-10-5-6-11(8-9)15-10/h1-4,9-11,15H,5-8H2 |
InChI Key |
UDSRQPUEMWTFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where an α,β-unsaturated ketone reacts with a suitable diene to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors for the Diels-Alder reaction and subsequent steps, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the bicyclic structure .
Scientific Research Applications
3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives
| Compound Name | Substituents/Functional Groups | Key Properties/Biological Activity | Reference |
|---|---|---|---|
| 3-(2-Fluoro-phenyl)-8-azabicyclo[3.2.1]octane | 2-Fluorophenyl at C3 | Enhanced metabolic stability; CNS receptor modulation | |
| 2-Azabicyclo[3.2.1]octane | Basic bicyclic core (no fluorine or phenyl) | Lacks fluorophenyl; lower receptor selectivity | |
| 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane | Sulfanyl and pyridine groups | Increased lipophilicity; antimicrobial potential | |
| 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane | Pyridinylmethyl substituent | Improved solubility; dopamine receptor interactions | |
| 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine | Trifluoromethyl and amine groups | High lipophilicity; metabolic stability | |
| 3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octane | Triazole ring | Anti-inflammatory and analgesic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
